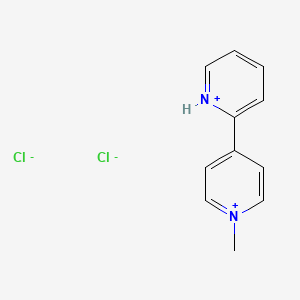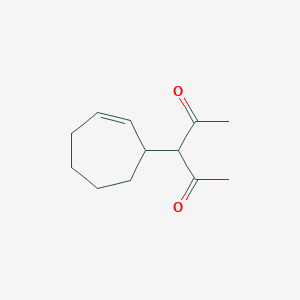![molecular formula C11H13O4P B14323067 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 110220-86-5](/img/structure/B14323067.png)
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound with a complex structure that includes a phospholane ring and an ethenylphenyl group
Vorbereitungsmethoden
The synthesis of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenylphenyl Group: This can be achieved through the reaction of a suitable phenyl derivative with an ethenylating agent under controlled conditions.
Introduction of the Methoxy Group: The phenyl derivative is then reacted with a methoxylating agent to introduce the methoxy group.
Cyclization to Form the Phospholane Ring: The final step involves the cyclization of the intermediate compound to form the phospholane ring, typically using a phosphorus-containing reagent under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices, where it serves as a hole-transporting layer.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its unique electronic structure, which allows for efficient charge transfer.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one include other phospholane derivatives and ethenylphenyl-containing compounds. Compared to these, this compound is unique due to its specific combination of functional groups and its ability to form stable, high-performance materials for electronic applications .
Some similar compounds include:
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine: Used in optoelectronic devices.
4-Vinylbenzylglycidyl ether: Another compound with an ethenylphenyl group, used in polymer synthesis.
Eigenschaften
CAS-Nummer |
110220-86-5 |
|---|---|
Molekularformel |
C11H13O4P |
Molekulargewicht |
240.19 g/mol |
IUPAC-Name |
2-[(4-ethenylphenyl)methoxy]-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C11H13O4P/c1-2-10-3-5-11(6-4-10)9-15-16(12)13-7-8-14-16/h2-6H,1,7-9H2 |
InChI-Schlüssel |
UTWNIQFBNJGIKB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COP2(=O)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)

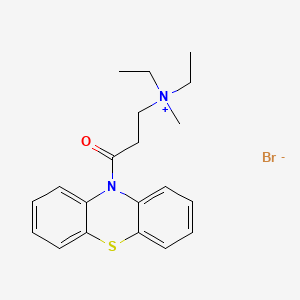
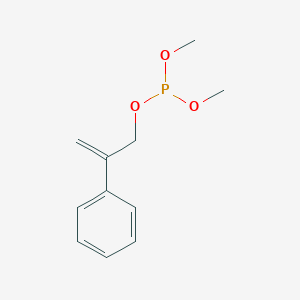

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
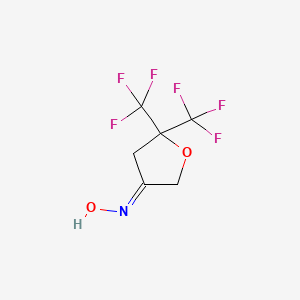

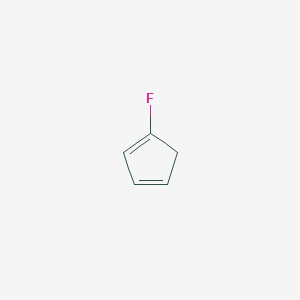
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
